
6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, also known as MPTP, is a chemical compound that has been widely used in scientific research to study Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra region of the brain, leading to the symptoms of Parkinson's disease.
Wirkmechanismus
6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a prodrug that is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is selectively taken up by dopaminergic neurons in the substantia nigra region of the brain, where it accumulates and causes oxidative stress and mitochondrial dysfunction, leading to the death of these neurons.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the substantia nigra region of the brain by this compound leads to the symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. This compound also causes oxidative stress and mitochondrial dysfunction, which are thought to play a role in the pathogenesis of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a useful tool for studying Parkinson's disease in animal models. It selectively destroys dopaminergic neurons in the substantia nigra region of the brain, which mimics the pathology of Parkinson's disease. However, this compound has limitations in terms of its specificity and reproducibility. It also requires careful handling and disposal due to its neurotoxicity.
Zukünftige Richtungen
There are several future directions for research on 6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine and Parkinson's disease. One direction is to develop more specific and reproducible animal models of Parkinson's disease. Another direction is to study the role of oxidative stress and mitochondrial dysfunction in the pathogenesis of Parkinson's disease and develop new treatments that target these mechanisms. Additionally, there is a need for more research on the long-term effects of this compound exposure and its potential role in the development of Parkinson's disease in humans.
Synthesemethoden
The synthesis of 6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine involves a multistep process that starts with the reaction of 4-methyl-2-nitrophenol and 3-bromopropene to form 4-methyl-2-nitrophenyl-3-buten-2-ol. This intermediate is then reacted with 2-aminobenzenethiol to form 4-methyl-2-nitrophenyl-3-(2-benzothiazolylthio)but-2-en-1-ol. The final step involves the reduction of the nitro group to an amine group using sodium dithionite to yield this compound.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has been widely used in scientific research to study Parkinson's disease. It is used to create animal models of Parkinson's disease by selectively destroying dopaminergic neurons in the substantia nigra region of the brain. This allows researchers to study the mechanisms of Parkinson's disease and test potential treatments.
Eigenschaften
| 145096-22-6 | |
Molekularformel |
C17H19N3OS |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
6-methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C17H19N3OS/c1-10-11(2)15(21-4)12(3)16-14(10)20-17(22-16)19-9-13-6-5-7-18-8-13/h5-8H,9H2,1-4H3,(H,19,20) |
InChI-Schlüssel |
NXVVAGCCKWWDAY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)OC)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)OC)C |
Synonyme |
2-Benzothiazolamine, 6-methoxy-4,5,7-trimethyl-N-(3-pyridinylmethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




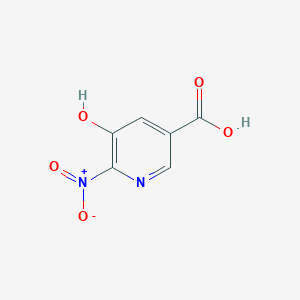


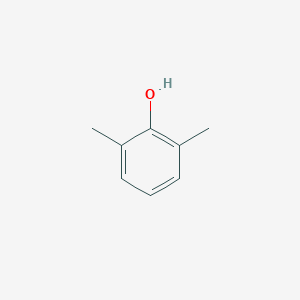
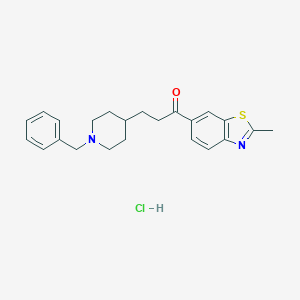

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide](/img/structure/B121319.png)

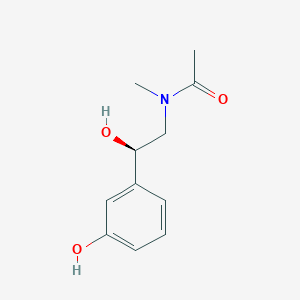
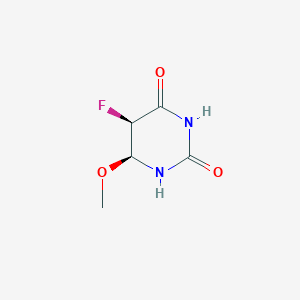
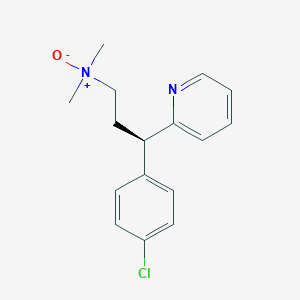
![5-[(Oxan-2-yl)oxy]-2-(pyridin-3-yl)pentanenitrile](/img/structure/B121341.png)
